

Spectroscopic Profile of 2-Iodononafluorobutane: A Technical Guide

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Compound of Interest

Compound Name: *2-Iodononafluorobutane*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Iodononafluorobutane** (C_4F_9I). Due to the limited availability of specific experimental data for the 2-iodo isomer, this document presents data for the closely related structural isomer, 1-Iodononafluorobutane, which serves as a valuable proxy for understanding the spectroscopic characteristics of this class of compounds. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-Iodononafluorobutane. These values provide a foundational understanding of the chemical shifts, vibrational modes, and fragmentation patterns characteristic of a nonafluorobutyl iodide structure.

Table 1: ^{19}F NMR Spectroscopic Data for 1-Iodononafluorobutane

Fluorine Environment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
CF ₃	-81.2	Triplet	J(F-F) = 9.8
CF ₂	-125.8	Multiplet	
CF ₂	-118.3	Multiplet	
CF ₂ I	-56.9	Triplet	J(F-F) = 15.6

Table 2: ^{13}C NMR Spectroscopic Data for 1-iodononafluorobutane

Carbon Environment	Chemical Shift (δ) ppm
CF ₃	118.2
CF ₂	108.5 - 117.5 (multiplets)
CF ₂	108.5 - 117.5 (multiplets)
CF ₂ I	-3.5

Table 3: Infrared (IR) Spectroscopy Data for 1-iodononafluorobutane

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
1300 - 1100	Strong	C-F stretching
800 - 600	Medium	C-F bending
~530	Medium	C-I stretching

Table 4: Mass Spectrometry Data for 1-iodononafluorobutane

m/z	Relative Intensity	Fragment Ion
346	45%	$[\text{C}_4\text{F}_9\text{I}]^+$ (M^+)
219	100%	$[\text{C}_4\text{F}_9]^+$
169	20%	$[\text{C}_3\text{F}_7]^+$
131	85%	$[\text{C}_3\text{F}_5]^+$
119	30%	$[\text{C}_2\text{F}_5]^+$
100	40%	$[\text{C}_2\text{F}_4]^+$
69	95%	$[\text{CF}_3]^+$

Experimental Protocols

The acquisition of high-quality spectroscopic data for perfluorinated compounds requires specific experimental considerations due to their unique chemical properties, such as high volatility and the presence of the highly sensitive ^{19}F nucleus.

NMR Spectroscopy

- Sample Preparation: Samples for ^{19}F and ^{13}C NMR are typically prepared by dissolving the neat liquid (10-50 mg) in a deuterated solvent (e.g., CDCl_3 , 0.5-1.0 mL) in a standard 5 mm NMR tube.
- ^{19}F NMR Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is used.
 - Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 5-10 seconds to ensure full relaxation of the ^{19}F nuclei.

- Number of Scans: 16-64 scans are generally adequate due to the high sensitivity of the ^{19}F nucleus.
- Referencing: An external reference standard such as CFCl_3 ($\delta = 0$ ppm) or an internal standard can be used.
- ^{13}C NMR Acquisition:
 - Spectrometer: A high-field NMR spectrometer with a carbon-observe probe.
 - Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used. For fluorinated compounds, ^{19}F decoupling may also be employed to simplify the spectra, though this requires specialized hardware.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: Due to the low natural abundance of ^{13}C and potential signal splitting from ^{19}F coupling, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **2-Iodononafuorobutane**, the simplest and most common method is to place a single drop of the liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[1][2][3]
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmission.
 - Scan Range: Typically $4000\text{-}400\text{ cm}^{-1}$.

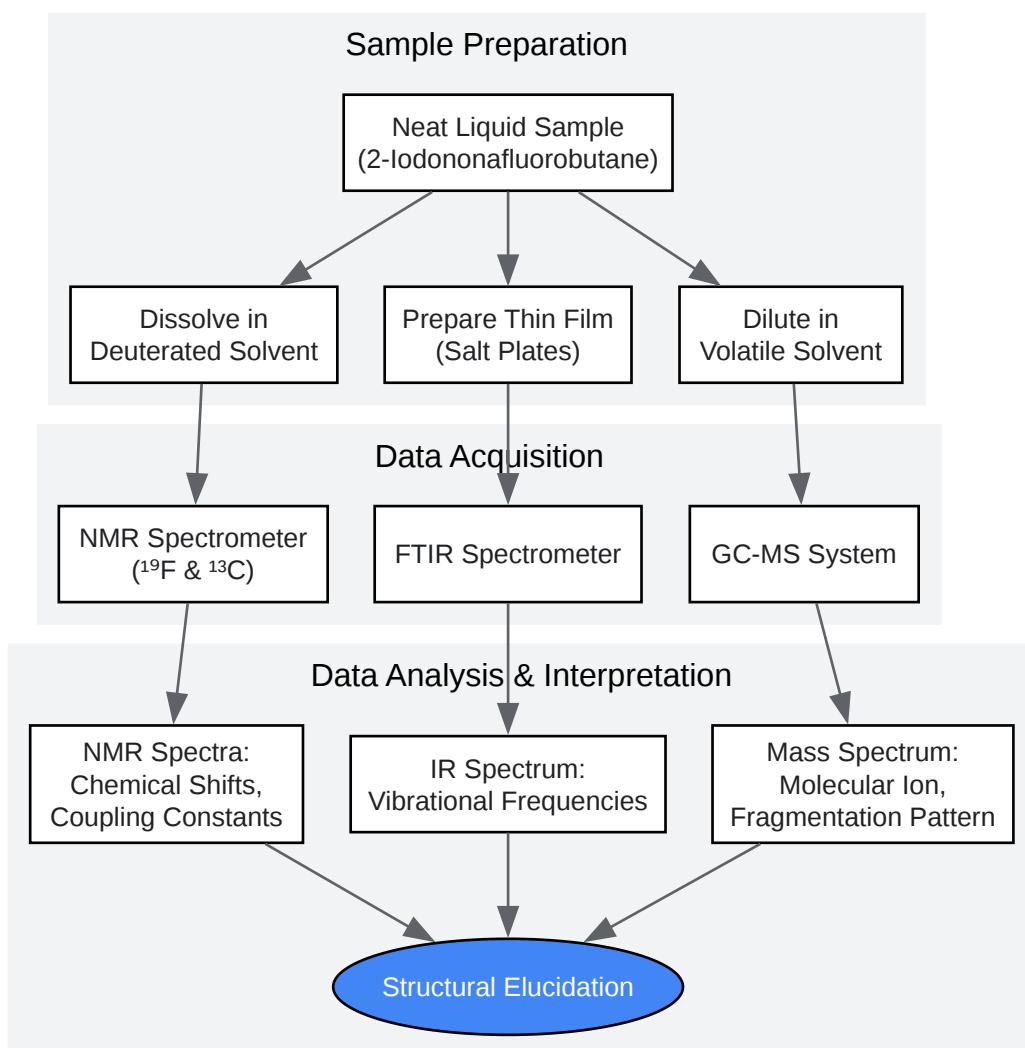
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to obtain the final spectrum. A background spectrum of the clean salt plates is recorded prior to the sample scan.

Mass Spectrometry

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is the standard for volatile compounds.[4][5]
- Gas Chromatography (GC) Parameters:
 - Injection: A small volume (e.g., $1 \mu\text{L}$) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
 - Inlet Temperature: Typically set to $250 \text{ }^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Oven Program: A temperature ramp is used to ensure good separation, for example, starting at $40 \text{ }^{\circ}\text{C}$, holding for 2 minutes, then ramping at $10 \text{ }^{\circ}\text{C/min}$ to $250 \text{ }^{\circ}\text{C}$.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV .[4][5]
 - Source Temperature: Typically $230 \text{ }^{\circ}\text{C}$.
 - Mass Range: A scan range of m/z 40-500 is generally sufficient to observe the molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a liquid sample such as **2-Iodononafluorobutane**.



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A general workflow for the spectroscopic analysis of **2-Iodononafluorobutane**.

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